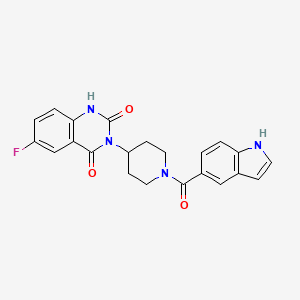![molecular formula C11H20N2O2 B2577700 N-[2-(2,2-Dimethylmorpholin-4-yl)ethyl]prop-2-enamide CAS No. 2175508-20-8](/img/structure/B2577700.png)
N-[2-(2,2-Dimethylmorpholin-4-yl)ethyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2,2-Dimethylmorpholin-4-yl)ethyl]prop-2-enamide is a chemical compound with a unique structure that includes a morpholine ring substituted with dimethyl groups and an amide linkage to a prop-2-enyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,2-Dimethylmorpholin-4-yl)ethyl]prop-2-enamide typically involves the reaction of 2,2-dimethylmorpholine with an appropriate acylating agent such as prop-2-enoyl chloride. The reaction is usually carried out in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent such as dichloromethane and are performed at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(2,2-Dimethylmorpholin-4-yl)ethyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amide or morpholine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Substituted amides or morpholine derivatives.
Aplicaciones Científicas De Investigación
N-[2-(2,2-Dimethylmorpholin-4-yl)ethyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[2-(2,2-Dimethylmorpholin-4-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- **N-[2-(2,2-Dimethylmorpholin-4-yl)ethyl]-2-(prop-2-ynylamino)acetamide
- **2-(2,6-Dimethylmorpholin-4-yl)ethanamine
Uniqueness
N-[2-(2,2-Dimethylmorpholin-4-yl)ethyl]prop-2-enamide is unique due to its specific structural features, such as the presence of both a morpholine ring and a prop-2-enamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-4-10(14)12-5-6-13-7-8-15-11(2,3)9-13/h4H,1,5-9H2,2-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBTVJJEXIRHTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCO1)CCNC(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B2577620.png)
![Methyl (E)-4-[1-[4-(dimethylsulfamoyl)phenyl]propan-2-ylamino]-4-oxobut-2-enoate](/img/structure/B2577623.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[(6-{[1-(morpholin-4-yl)-1-oxobutan-2-yl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B2577625.png)
![[(2S,3S)-1-cyclopropyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methanol](/img/structure/B2577626.png)
![N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-2-phenylbutanamide](/img/structure/B2577628.png)


![2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2577633.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[6-({[(3-methylbutyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide](/img/structure/B2577637.png)
![4-chloro-10-(3,5-dimethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione](/img/structure/B2577638.png)
![N-[1-(6-chloropyridine-3-carbonyl)piperidin-4-yl]-N-ethylmethanesulfonamide](/img/structure/B2577639.png)

